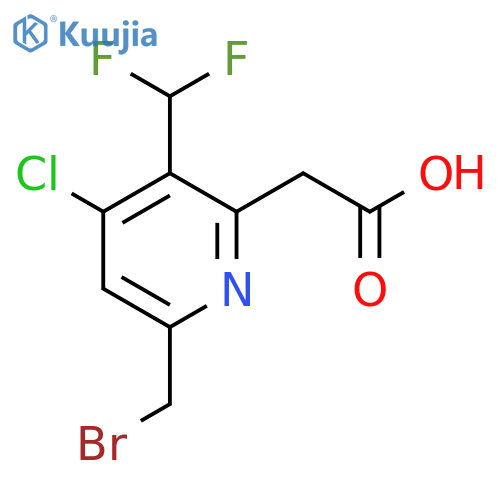Cas no 1804487-05-5 (6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid)

1804487-05-5 structure
商品名:6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid
CAS番号:1804487-05-5
MF:C9H7BrClF2NO2
メガワット:314.511187791824
CID:4873981
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid
-
- インチ: 1S/C9H7BrClF2NO2/c10-3-4-1-5(11)8(9(12)13)6(14-4)2-7(15)16/h1,9H,2-3H2,(H,15,16)
- InChIKey: QMYNPCDDYGBDNC-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(=C(C(F)F)C(CC(=O)O)=N1)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 258
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 50.2
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029044794-1g |
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid |
1804487-05-5 | 97% | 1g |
$1,504.90 | 2022-04-02 |
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
1804487-05-5 (6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid) 関連製品
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
